![molecular formula C12H13N B075334 7-甲基-1,2,3,4-四氢环戊并[b]吲哚 CAS No. 1130-93-4](/img/structure/B75334.png)

7-甲基-1,2,3,4-四氢环戊并[b]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

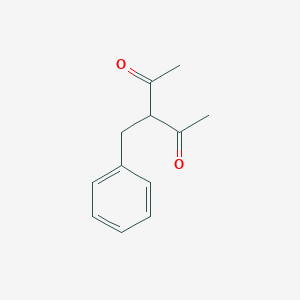

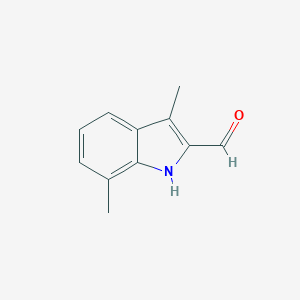

The synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole and related compounds involves various chemical methodologies. A notable approach includes the synthesis and autoxidation of new tetracyclic indolizino[1,2-b]indole derivatives through modified Fischer indole synthesis, indicating a complex synthesis pathway that involves multiple steps and yields a series of products, including autoxidized derivatives (Bhattacharya et al., 2001). Another method involves heating 4-acyl-3-iodo-7-methyl hexahydrocyclopenta[b]indoles in piperidine to yield 4-acyl-7-methyl tetrahydrocyclopenta[b]indoles, which can be further oxidized or nitrated to obtain various derivatives (Skladchikov et al., 2012).

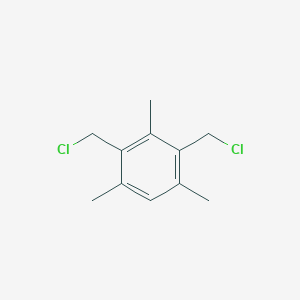

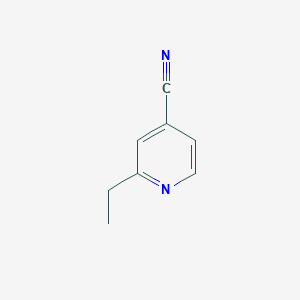

Molecular Structure Analysis

The molecular structure of these compounds has been explored through various studies. One study focuses on the structural analysis of chloro-phenyl-tetrahydroquinolino cyclohept[b]indoles, providing insights into their crystalline structures and molecular conformations, which are crucial for understanding their chemical behavior and reactivity (Yamuna et al., 2010).

Chemical Reactions and Properties

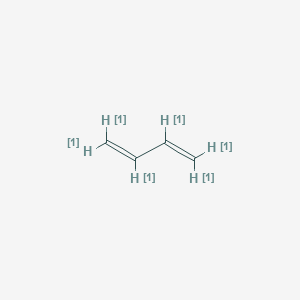

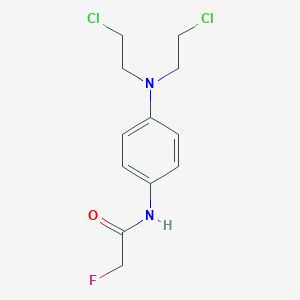

Chemical reactions involving 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives are diverse. These include reactions with N- and C-alkenylanilines leading to the synthesis, oxidation, and nitration of these compounds to produce derivatives with varying functional groups (Skladchikov et al., 2012). Another example is the palladium-mediated oxidative annulation for synthesizing cyclopenta[b]indoles, highlighting the versatility of these compounds in undergoing complex chemical transformations (Agy et al., 2019).

Physical Properties Analysis

While specific studies on the physical properties of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole were not directly found in the provided research, the analysis and characterization of similar tetracyclic and pentacyclic indole derivatives, such as their crystalline structure and molecular conformations, offer indirect insights into their physical properties, including stability, solubility, and crystallinity (Yamuna et al., 2010).

Chemical Properties Analysis

The chemical properties of these compounds are highlighted by their reactivity in various chemical reactions, including oxidative annulation and autoxidation, which demonstrate their potential in synthesizing a wide range of derivatives with diverse functional groups. These reactions not only showcase their chemical versatility but also their potential application in synthesizing pharmacologically active compounds (Bhattacharya et al., 2001; Agy et al., 2019).

科学研究应用

合成和化学反应:Skladchikov、Suponitskii、Abdrakhmanov 和 Gataullin (2012) 对一些 7-甲基-1,3a,4,8b-四氢环戊并[b]吲哚的合成、氧化和硝化进行了研究。他们探讨了在哌啶中加热某些衍生物,然后用 KMnO4 氧化,并用硝酸铵和三氟乙酸酐硝化 (Skladchikov 等人,2012).

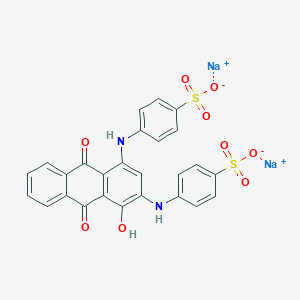

自氧化研究:Bhattacharya、Su、Chia 和 Chen (2001) 研究了从 2,5-二羟基-7-甲基-6-氰基-吲哚嗪的烯醇醚和芳基肼合成的新的四环 9H,10H-吲哚并[1,2-b]吲哚-1-酮衍生物的自氧化。该研究重点介绍了自氧化产物的形成,包括 10-氢过氧化-1-甲氧基吲哚并[1,2-b]吲哚作为主要产物 (Bhattacharya 等人,2001).

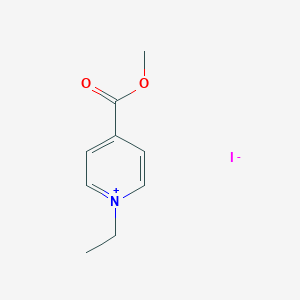

微波加速反应:Shieh、Dell 和 Repic (2001) 探索了使用 1,8-二氮杂双环[5.4.0]十一-7-烯 (DBU) 和微波辐射来加速酚、吲哚和苯并咪唑与碳酸二甲酯的甲基化。本研究提供了对该领域快速化学转化的潜力的见解 (Shieh 等人,2001).

与乙炔二酸二甲酯的反应:Acheson、Choi 和 Letcher (1982) 研究了 4-甲基-1,2,3,4-四氢环戊并[b]吲哚与乙炔二酸二甲酯的反应,导致形成各种内酯和具有菲咯啶酮核的二酮 (Acheson 等人,1982).

分子内 Ritter 反应:Maertens、Bogaert、Compernolle 和 Hoornaert (2004) 报道了 2-(2-氰基乙基)四氢环戊并[b]吲哚衍生物的分子内 Ritter 反应,这是构建各种四环内酰胺化合物的关键步骤 (Maertens 等人,2004).

作用机制

Target of Action

The primary targets of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole are currently unknown. This compound is a derivative of indole, a common structure in many natural and synthetic molecules with biological activity . .

Mode of Action

Indole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The exact interactions of this compound with its potential targets would depend on the specific molecular context.

Biochemical Pathways

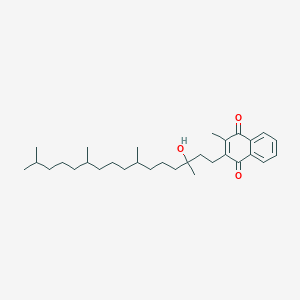

Given the structural similarity to other indole derivatives, it may influence pathways where these compounds are known to act, such as serotonin signaling . .

Pharmacokinetics

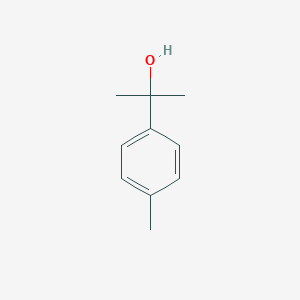

The pharmacokinetics of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, including its absorption, distribution, metabolism, and excretion (ADME), have not been studied. Its bioavailability, half-life, and other pharmacokinetic parameters are therefore unknown. The compound’s lipophilicity (LogP = 2.96500 ) suggests it may have good membrane permeability, which could influence its absorption and distribution .

Result of Action

The molecular and cellular effects of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole’s action are currently unknown. As a derivative of indole, it may have a range of potential effects, given the diverse biological activities of other indole compounds . .

属性

IUPAC Name |

7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPVKGRMUCWWSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406384 |

Source

|

| Record name | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1130-93-4 |

Source

|

| Record name | 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。